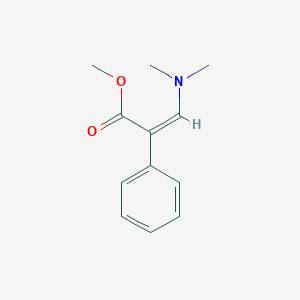

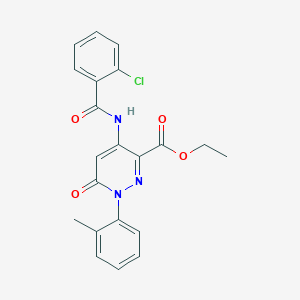

methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

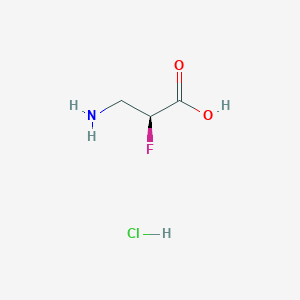

This compound is an ester with a dimethylamino group attached to a phenyl group. The presence of the dimethylamino group suggests that it could participate in various chemical reactions, particularly those involving nucleophilic substitution .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions involving methylene-active compounds and bis(dimethylamino)methane .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the ester and dimethylamino functional groups. These groups could impact the compound’s conformation and electronic structure .Chemical Reactions Analysis

The dimethylamino group in this compound could potentially undergo various chemical reactions. For instance, the oxidative cleavage of the C–N bond of aryl and heteroaryl (dimethylamino)methyl groups has been achieved using molecular iodine as a mild oxidizing agent .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dimethylamino group could impact the compound’s solubility, reactivity, and other properties .Aplicaciones Científicas De Investigación

Synthesis and Transformations in Heterocyclic Systems

Methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate plays a significant role in the synthesis of various heterocyclic systems. It is used as a versatile synthon for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other complex molecules. These heterocyclic compounds have broad applications in pharmaceuticals and material science (Pizzioli et al., 1998), (Selič et al., 1997), (Kralj et al., 1997).

Metal-Mediated Reactions

This compound is also involved in metal-mediated reactions. For instance, it reacts with benzaldehyde and salicylaldehyde via its Sn and Zn complexes under aqueous conditions to form α-methylene-γ-lactones (Drewes et al., 1995).

Parallel Solution-Phase and Solid-Phase Synthesis

Methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate is used in parallel solution-phase synthesis for preparing N-Protected (Z)-3-(arylamino)-2,3-dehydroalanine esters. Additionally, it's involved in a three-step parallel solid-phase synthesis of various heterocyclic compounds (Čebašek et al., 2004).

Synthesis of Complex Organic Molecules

The compound is essential for the synthesis of various complex organic molecules, contributing significantly to the development of new drugs and materials. For instance, it's used in synthesizing chiral 7-Oxabicyclo[2.2.1]heptane building blocks for prostanoids, indicating its versatility in complex organic synthesis (Valiullina et al., 2019).

Development of Heterocyclic Systems

It is instrumental in the development of various heterocyclic systems, demonstrating its significance in organic chemistry and medicinal chemistry research (Toplak et al., 1999), (Silaichev et al., 2014).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)9-11(12(14)15-3)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMZHSWEBBBOKY-LUAWRHEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C1=CC=CC=C1)\C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)

![(1S,3R,4S)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2401763.png)

![acetic acid (11-oxo-6H-benzo[c][1]benzoxepin-2-yl) ester](/img/structure/B2401766.png)

![6,8-Dichloro-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one](/img/structure/B2401767.png)